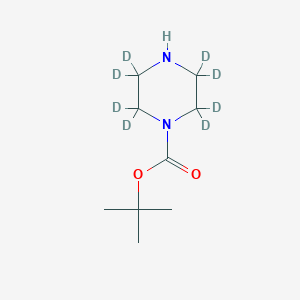

tert-Butyl piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXPZXBSDSIRCS-DUSUNJSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126621-86-0 | |

| Record name | tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-Piperazine-d8: A Technical Guide for Researchers in Drug Development

This guide provides an in-depth technical overview of N-Boc-piperazine-d8, a deuterated analog of N-Boc-piperazine. Designed for researchers, scientists, and drug development professionals, this document explores its fundamental properties and, more critically, its application as an internal standard in high-precision analytical methodologies. We will delve into the causality behind its use, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, and provide a framework for its practical implementation.

Introduction: The Need for Precision in Bioanalysis

In the realm of drug discovery and development, the accurate quantification of a drug candidate and its metabolites in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, rely on robust and validated bioanalytical methods. One of the most significant challenges in this field is accounting for variability during sample processing and analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating such variability, and N-Boc-piperazine-d8 serves as a prime example of such a crucial analytical tool.[1][2][3]

N-Boc-piperazine-d8 is structurally identical to its non-deuterated counterpart, N-Boc-piperazine, with the exception that eight hydrogen atoms on the piperazine ring have been replaced by deuterium atoms.[4][] This isotopic substitution results in a molecule that is chemically indistinguishable in its reactivity and chromatographic behavior but possesses a distinct, higher mass.[1][4] It is this mass difference that allows it to be differentiated by a mass spectrometer, serving as a reliable quantifier for the target analyte.

Physicochemical Properties of N-Boc-Piperazine-d8

A thorough understanding of the fundamental properties of N-Boc-piperazine-d8 is essential for its effective application. The key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | [6] |

| Synonyms | N-Boc-piperazine-d8, Piperazine-d8-N-t-BOC, tert-butyl piperazine-1-carboxylate-d8 | [7], [] |

| CAS Number | 1126621-86-0 | [6] |

| Molecular Formula | C₉H₁₀D₈N₂O₂ | [7], [] |

| Molecular Weight | 194.30 g/mol | [6], [7] |

| Exact Mass | 194.1870 Da | [6], [7] |

| Appearance | White to pale yellow solid | [] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [] |

The non-deuterated form, N-Boc-piperazine, has a molecular weight of approximately 186.25 g/mol .[8] The mass difference of 8 Da is significant enough to prevent isotopic overlap in mass spectrometric analysis, ensuring a clean and distinct signal for both the analyte and the internal standard.

The Rationale and Application in LC-MS/MS Bioanalysis

The core value of N-Boc-piperazine-d8 lies in its role as an internal standard for quantitative bioanalysis using LC-MS/MS. Its deuterated nature makes it an ideal choice for several key reasons:

-

Co-elution with the Analyte: Since the deuterium substitution has a negligible effect on the polarity and chemical properties of the molecule, N-Boc-piperazine-d8 co-elutes with the non-deuterated analyte during liquid chromatography.[3] This is a critical feature, as any matrix effects (ion suppression or enhancement) that occur at a specific retention time will affect both the analyte and the internal standard equally.[3][9]

-

Correction for Sample Preparation Variability: The internal standard is added to the biological sample at the very beginning of the extraction process. Any loss of analyte during subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte response to the internal standard response, these variations are normalized.[9]

-

Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method.[3] This is a fundamental requirement for regulatory submissions to bodies such as the FDA.[2]

Experimental Workflow: A Practical Example

The following diagram and protocol outline a typical workflow for a pharmacokinetic study where N-Boc-piperazine-d8 is used as an internal standard for the quantification of a hypothetical drug containing the N-Boc-piperazine moiety.

Caption: Workflow for a pharmacokinetic study using N-Boc-piperazine-d8 as an internal standard.

Step-by-Step Experimental Protocol

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of the non-deuterated analyte and N-Boc-piperazine-d8 in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank biological matrix (e.g., plasma) with known concentrations of the analyte.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of the biological sample (unknown, standard, or QC), add a fixed volume of the N-Boc-piperazine-d8 internal standard working solution.

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile. Vortex thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a specific volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a suitable C18 liquid chromatography column.

-

Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for both the analyte and N-Boc-piperazine-d8 using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Synthesis and Availability

N-Boc-piperazine-d8 is a commercially available compound from various chemical suppliers. For researchers requiring custom synthesis, several routes can be employed. One common approach involves the use of deuterated starting materials. For instance, a synthesis could proceed through the chlorination of a deuterated diethanolamine, followed by Boc protection and subsequent aminolysis and cyclization.[10] It is crucial to ensure high isotopic enrichment (typically >98%) to minimize any potential for crosstalk between the analyte and internal standard channels in the mass spectrometer.[2]

Conclusion

N-Boc-piperazine-d8 is a critical tool for modern bioanalytical research, particularly in the development of pharmaceuticals. Its properties as a deuterated internal standard allow for the development of highly accurate, precise, and robust LC-MS/MS methods for the quantification of analytes containing the N-Boc-piperazine scaffold. By understanding the principles behind its application and adhering to validated protocols, researchers can ensure the integrity and reliability of their pharmacokinetic and other bioanalytical data, ultimately contributing to the successful advancement of new therapeutic agents.

References

-

PubChem. (n.d.). tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

Quora. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Retrieved from [Link]

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. tert-Butyl piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 | 1126621-86-0 | Benchchem [benchchem.com]

- 6. Tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | C9H18N2O2 | CID 45038414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 10. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

Introduction: The Strategic Role of Deuteration in Modern Drug Discovery

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated N-Boc-Piperazine

In the landscape of contemporary medicinal chemistry, the strategic incorporation of deuterium, the stable heavy isotope of hydrogen, has emerged as a powerful tool for optimizing drug candidates.[1] This process, known as deuteration, involves the selective replacement of one or more hydrogen atoms with deuterium atoms within a molecule's structure. While seemingly a subtle modification—merely the addition of a neutron—it can profoundly influence a drug's metabolic profile, primarily by leveraging the Kinetic Isotope Effect (KIE) .[2] The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, rendering it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are central to drug metabolism.[2] This can lead to a reduced rate of metabolism, a longer biological half-life, decreased formation of potentially toxic metabolites, and an improved overall pharmacokinetic profile.[2]

The piperazine scaffold is a ubiquitous and privileged structure in pharmacology, forming the core of numerous approved drugs. Its N-Boc protected form, N-Boc-piperazine, is a cornerstone building block in synthetic chemistry, allowing for the controlled and sequential functionalization of its two nitrogen atoms.[3] Consequently, its deuterated analogue, specifically tert-Butyl piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 (N-Boc-piperazine-d8) , has become an invaluable asset for researchers. It serves not only as a precursor for synthesizing metabolically robust drug candidates but also as a critical internal standard for quantitative bioanalysis via mass spectrometry.[3][4]

This guide provides a comprehensive technical overview of the synthesis, properties, analysis, and applications of deuterated N-Boc-piperazine, designed for researchers, scientists, and drug development professionals.

Synthesis of N-Boc-piperazine-d8: A Self-Validating Protocol

The synthesis of N-Boc-piperazine-d8, where all eight hydrogen atoms on the piperazine ring are replaced with deuterium, requires a specialized approach to ensure high isotopic enrichment and chemical purity.[3] A common and effective method starts from diethanolamine and proceeds through chlorination, Boc protection, and a final aminolysis cyclization using a deuterated nitrogen source.[5]

Causality in Experimental Design:

-

Deuterated Reagent: The use of deuterated ammonia (ND₃) in D₂O during the final cyclization step is the most critical choice, as it directly introduces deuterium into the piperazine ring.[3]

-

Temperature Control: Elevated temperatures can promote hydrogen-deuterium (H/D) exchange with any residual protic sources, thereby reducing the final product's isotopic purity.[3] Studies show that increasing the temperature from 60°C to 70°C can accelerate H/D exchange by up to 30%. Therefore, maintaining the lowest effective reaction temperatures and cooling the mixture promptly after cyclization are paramount to preserving over 98% of the deuterium content.[3]

-

Solvent Choice: The use of aprotic solvents during workup and purification steps is preferred to minimize the risk of back-exchange.

Experimental Workflow: Synthesis of N-Boc-piperazine-d8

Caption: Synthetic workflow for N-Boc-piperazine-d8 from diethanolamine.

Detailed Protocol:

-

Chlorination: Carefully add diethanolamine (1.0 mol) dropwise to thionyl chloride (3.0 mol) under an inert atmosphere. Heat the mixture to reflux for 3-5 hours. After completion, cool the reaction to below 10°C to yield bis(2-chloroethyl)amine hydrochloride.[5]

-

Boc Protection: Add purified water to the crude product from Step 1. Adjust the pH to >10 using an inorganic base like sodium carbonate. Add di-tert-butyl dicarbonate (Boc anhydride, 1.0 mol) dropwise while maintaining the temperature between 10-30°C. Allow the reaction to stir for at least 12 hours, ensuring the system remains alkaline.[5] This produces the intermediate tert-butyl bis(2-chloroethyl)carbamate.

-

Aminolysis Cyclization: Heat the reaction mixture to 55-65°C. Slowly add a solution of deuterated ammonia (ND₃) in D₂O (approx. 3.0 mol) over 2-3 hours. Maintain the reaction at this temperature for another 2-5 hours to ensure complete cyclization.[3][5]

-

Workup and Isolation: Cool the reaction mixture to below 25°C. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine-d8 as a solid.[5]

Physical and Chemical Properties

The introduction of eight deuterium atoms results in a measurable increase in molecular weight but has a minimal effect on most other bulk physical properties. The compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.[6][7]

Table 1: Comparison of Physical Properties

| Property | N-Boc-piperazine | N-Boc-piperazine-d8 | Reference(s) |

| CAS Number | 57260-71-6 | 1126621-86-0 | [3] |

| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₀D₈N₂O₂ | [3][8] |

| Molecular Weight | 186.25 g/mol | 194.30 g/mol | [3] |

| Appearance | White crystalline powder | White to pale yellow solid | [3][6] |

| Melting Point | 43-47 °C | 43-47 °C | [3] |

| Solubility | Poor in water | Soluble in Chloroform, DMSO, Methanol | [3][6] |

Analytical Characterization: A Tripartite Approach

Ensuring both the chemical purity and the isotopic enrichment of N-Boc-piperazine-d8 is crucial for its intended applications. A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete and self-validating analytical profile.

Analytical Workflow for Quality Control

Caption: A comprehensive analytical workflow for validating deuterated N-Boc-piperazine.

Purity Assessment via HPLC

-

Objective: To determine the chemical purity of the compound, separating it from any non-deuterated starting materials or synthesis byproducts.

-

Methodology:

-

Prepare a standard solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample onto a C18 reverse-phase column.

-

Elute with a gradient of mobile phase (e.g., water and acetonitrile, both potentially containing 0.1% formic acid).

-

Detect the eluting peaks using a UV detector (approx. 210 nm).

-

Calculate the purity based on the relative peak area of the main component. The target is typically >98%.[]

-

Isotopic Purity via Mass Spectrometry (MS)

-

Objective: To confirm the correct molecular weight and determine the level of deuterium incorporation. Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) is exceptionally well-suited for this task due to its high sensitivity and accuracy.[10]

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Infuse the solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Observe the protonated molecular ion [M+H]⁺. For N-Boc-piperazine-d8, this should correspond to m/z ≈ 195.2.

-

Analyze the isotopic distribution of the molecular ion peak. A high isotopic purity (>98% atom D) will be evident from the low abundance of ions corresponding to d7, d6, etc., species.[][10]

-

Structural Confirmation via NMR Spectroscopy

-

Objective: To confirm the molecular structure and verify the positions of deuteration.

-

Methodology:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum. The key diagnostic feature will be the significant reduction or complete absence of signals corresponding to the piperazine ring protons (typically found around 2.8 and 3.4 ppm in the non-deuterated analogue).[11] The only major signal should be from the tert-butyl (Boc) group protons at ~1.4 ppm.

-

Acquire a ¹³C NMR spectrum to confirm the presence of all carbon atoms in the structure.

-

The Kinetic Isotope Effect: The Mechanistic Cornerstone

The primary rationale for using deuterated compounds in drug development is the Kinetic Isotope Effect (KIE) .[12] This phenomenon describes the change in reaction rate when an atom in the reactants is replaced with one of its isotopes.

-

Mechanism: The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.

-

Metabolic Impact: Many Phase I metabolic reactions, catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-determining step.[2] By replacing a metabolically labile hydrogen with deuterium, this step is slowed down.

-

Therapeutic Advantage: Slowing metabolism can reduce the drug's clearance rate, increase its exposure (AUC), and prolong its half-life. This may allow for lower or less frequent dosing, improving patient compliance and potentially reducing off-target effects caused by metabolites.[1]

Conceptual Diagram of the Kinetic Isotope Effect

Caption: Slower enzymatic cleavage of a C-D bond versus a C-H bond.

Applications in Research and Drug Development

N-Boc-piperazine-d8 is a versatile tool with two primary applications in the pharmaceutical sciences:

-

Synthetic Building Block for Deuterated Drug Candidates: The most significant application is its use as a starting material for creating novel deuterated compounds.[3] Researchers can utilize the unprotected nitrogen atom for various coupling reactions to build a more complex molecule. The deuterated piperazine moiety is thereby incorporated into a drug candidate at a site that may be susceptible to metabolism. This allows for early-stage investigation into improving the metabolic stability of a lead compound series.[3]

-

Internal Standard in Quantitative Bioanalysis: In pharmacokinetic (PK) studies, it is essential to accurately measure the concentration of a drug in biological matrices like blood or plasma.[3] This is typically done using Liquid Chromatography-Mass Spectrometry (LC-MS). A stable isotope-labeled version of the drug is the gold standard for an internal standard because it co-elutes with the non-labeled drug and behaves identically during sample extraction and ionization, but is distinguishable by its mass. N-Boc-piperazine-d8 can be used to synthesize the deuterated version of a piperazine-containing drug for use as such an internal standard, enabling highly accurate and precise quantification.[3]

Conclusion

Deuterated N-Boc-piperazine is more than just an isotopically labeled reagent; it is a strategic tool that embodies a key principle of modern medicinal chemistry. Its value lies in the predictable, beneficial impact of the kinetic isotope effect on drug metabolism. By providing a robust synthetic pathway to metabolically stabilized compounds and enabling high-precision bioanalysis, N-Boc-piperazine-d8 empowers researchers to design safer, more effective drugs with improved pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and the chemical principles governing its use is therefore essential for any scientist working at the forefront of drug discovery and development.

References

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

-

Firth, J. D. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved January 27, 2026, from [Link]

- Synthesis method of N-Boc piperazine. (2018). Google Patents.

-

tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 27, 2026, from [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved January 27, 2026, from [Link]

-

Macmillan Group Meeting. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

Daniels, C. J., et al. (2022). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. NMR in Biomedicine. Retrieved January 27, 2026, from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 27, 2026, from [Link]

-

Yuan, G., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved January 27, 2026, from [Link]

-

Kinetic isotope effect. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. CAS 1126621-86-0: PIPERAZINE-D8-N-T-BOC | CymitQuimica [cymitquimica.com]

- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

Understanding the kinetic isotope effect in deuterated compounds.

An In-Depth Technical Guide to the Kinetic Isotope Effect in Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kinetic Isotope Effect (KIE) is a powerful phenomenon that quantifies the change in the rate of a chemical reaction upon isotopic substitution.[1] Replacing a hydrogen atom with its heavier, stable isotope, deuterium, can significantly slow down reactions where the carbon-hydrogen bond is cleaved in the rate-determining step. This guide provides a comprehensive exploration of the theoretical underpinnings of the deuterium KIE, from its quantum mechanical origins based on zero-point energy differences to the practicalities of its experimental determination. We will delve into the classification of primary and secondary KIEs, their interpretation for mechanistic elucidation, and their strategic application in drug development to enhance pharmacokinetic profiles by protecting metabolically vulnerable positions. This document is intended to serve as a technical resource, blending foundational theory with field-proven insights and methodologies.

The Theoretical Foundation: Why Isotopes React at Different Rates

The kinetic isotope effect is fundamentally a quantum mechanical phenomenon.[1] While isotopes of an element have the same electronic structure and thus identical potential energy surfaces for a reaction, their differing masses lead to variations in vibrational energies.[2][3]

Zero-Point Energy (ZPE)

A chemical bond is not static; it constantly vibrates. According to quantum mechanics, even at absolute zero, a molecule retains a minimum amount of vibrational energy, known as the Zero-Point Energy (ZPE).[2] The ZPE is described by the equation:

E0 = ½ hν

where h is Planck's constant and ν is the vibrational frequency of the bond.[4]

The vibrational frequency is dependent on the force constant of the bond (k) and the reduced mass of the atoms involved (μ). A C-D bond is stronger and vibrates at a lower frequency than a C-H bond because deuterium is twice as massive as protium (hydrogen).[1][4] This lower vibrational frequency results in a lower ZPE for the C-D bond compared to the C-H bond.[1] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a higher activation energy for the reaction.[1][3]

The following diagram illustrates how the difference in ZPE between C-H and C-D bonds in the ground state leads to a difference in activation energy (ΔEa) for a reaction involving the cleavage of that bond.

Caption: ZPE difference between C-H and C-D bonds.

The Role of Quantum Tunneling

In some cases, especially with hydrogen transfer, observed KIE values can be exceptionally large (>>10) and cannot be explained by ZPE differences alone.[4] This is often attributed to quantum mechanical tunneling, where a particle penetrates a potential energy barrier rather than passing over it.[1][2][4] Tunneling is highly sensitive to mass; the lighter protium atom can tunnel through an energy barrier much more readily than the heavier deuterium atom.[1][2][4] This results in a dramatically faster reaction for the hydrogen-containing compound and a very large KIE.[1]

Classification of Deuterium Kinetic Isotope Effects

KIEs are broadly classified into two categories based on whether the isotopically substituted bond is broken during the rate-determining step.

Primary Kinetic Isotope Effect (PKIE)

A primary KIE is observed when the bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction.[3] For the cleavage of a C-H versus a C-D bond, the reaction involving the C-H bond is typically 6 to 10 times faster.[1]

-

Interpretation: A significant PKIE (kH/kD > 2) is strong evidence that the C-H bond is cleaved in the rate-limiting step.[2][4]

-

Magnitude: The magnitude of the PKIE is influenced by the geometry of the transition state. A linear, symmetric transition state where the hydrogen is equally shared between the donor and acceptor atoms typically results in the maximum KIE.[2] Non-linear transition states generally exhibit smaller PKIEs.[2]

Secondary Kinetic Isotope Effect (SKIE)

A secondary KIE occurs when the isotopically substituted bond is not broken or formed in the rate-determining step.[1][2] These effects are generally much smaller than PKIEs but provide valuable mechanistic insight.[1]

-

α-Secondary KIE: Isotopic substitution is on the carbon atom undergoing a change in hybridization.

-

Normal SKIE (kH/kD > 1): Typically observed when the hybridization changes from sp3 to sp2 (e.g., in SN1 reactions). The sp3 C-H bending vibrations are "stiffer" than the sp2 C-H out-of-plane bends, leading to a larger ZPE difference in the ground state.

-

Inverse SKIE (kH/kD < 1): Observed when hybridization changes from sp2 to sp3. The transition state is more sterically crowded, favoring the slightly shorter C-D bond.

-

-

β-Secondary KIE: Isotopic substitution is on a carbon adjacent to the reaction center. These effects are often explained by hyperconjugation, where the C-H (or C-D) sigma bond donates electron density to an adjacent empty p-orbital in the transition state. Since the C-H bond is a better hyperconjugative donor, a normal KIE (kH/kD > 1) is often observed.[3]

| KIE Type | Isotopic Substitution Location | Bond Cleavage in RDS? | Typical kH/kD Value | Mechanistic Implication |

| Primary (PKIE) | At the site of bond cleavage | Yes | ~2 - 10 (can be >>10 with tunneling) | C-H bond cleavage is rate-determining. |

| α-Secondary (SKIE) | At the reaction center | No | Normal: 1.05 - 1.40Inverse: 0.70 - 0.95 | Probes changes in hybridization (sp3↔sp2). |

| β-Secondary (SKIE) | Adjacent to the reaction center | No | Normal: ~1.05 - 1.20 | Indicates hyperconjugative stabilization of the transition state. |

Experimental Determination of the Kinetic Isotope Effect

The accurate measurement of KIE is crucial for its application. Three primary experimental designs are employed, each with distinct advantages and limitations.[5] The choice of method depends on the reaction system and the information sought.

Caption: Comparison of KIE experimental setups.

Detailed Protocol: Intermolecular Competition Experiment

This method offers high precision as both substrates compete for the same reagent under identical conditions.[1]

Objective: To determine the KIE for an enzymatic oxidation reaction.

Materials:

-

Non-deuterated substrate (Substrate-H)

-

Deuterated substrate (Substrate-D)

-

Enzyme preparation (e.g., liver microsomes, recombinant P450)

-

Cofactors (e.g., NADPH regenerating system)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Analytical standards for products (Product-H and Product-D)

-

LC-MS/MS system

Methodology:

-

Prepare Substrate Mixture: Create an equimolar stock solution containing both Substrate-H and Substrate-D. The use of an equimolar mixture simplifies the final calculation.

-

Reaction Setup: In a microcentrifuge tube, combine the buffer, enzyme preparation, and the substrate mixture. Pre-incubate at the optimal temperature (e.g., 37°C) for 5 minutes to allow thermal equilibration.

-

Initiate Reaction: Start the reaction by adding the cofactor solution (e.g., NADPH). This is T=0.

-

Causality Check (Self-Validation): It is critical to ensure the reaction is in the linear range with respect to time and enzyme concentration. The reaction must be quenched at low substrate conversion (typically 5-10%).[1] This ensures that the relative concentrations of the two isotopic substrates do not significantly change, which would otherwise skew the results.

-

Quench Reaction: After a predetermined time (e.g., 5 minutes), terminate the reaction by adding an excess of ice-cold quenching solution. The organic solvent precipitates the proteins, halting all enzymatic activity instantly.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to a new vial for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of the resulting products, Product-H and Product-D. A mass spectrometer can easily distinguish between the deuterated and non-deuterated products based on their mass-to-charge ratio.

-

Calculation: The KIE is calculated directly from the ratio of the product concentrations:

KIE = [Product-H] / [Product-D]

This direct ratio is a valid approximation of kH/kD under conditions of low conversion.

Applications in Drug Development: The Deuteration Strategy

The KIE is not merely a tool for academic mechanistic studies; it is a cornerstone of a modern drug design strategy known as "deuteration" or "heavy drug" development.[1] The goal is to improve a drug's metabolic profile by strategically replacing specific hydrogen atoms with deuterium.

Mitigating Metabolism by Cytochrome P450 Enzymes

Many drug failures are due to unfavorable pharmacokinetics, often stemming from rapid metabolism by Cytochrome P450 (P450) enzymes.[6] These enzymes frequently catalyze the oxidation of C-H bonds.[6] By substituting a hydrogen with deuterium at a site of P450-mediated metabolism (a "metabolic soft spot"), the primary KIE can significantly slow down this bond cleavage.

This leads to several potential benefits:

-

Increased Half-Life and Exposure: Slower metabolism means the drug remains in the body longer, increasing its half-life and overall exposure (AUC).

-

Reduced Dosage and Frequency: A longer half-life may allow for lower or less frequent dosing, improving patient compliance.

-

Reduced Toxic Metabolites: If a toxic metabolite is formed via C-H oxidation, deuteration can reduce its formation.

-

Metabolic Switching: Slowing metabolism at one site can sometimes redirect it to another, less problematic site on the molecule, a phenomenon known as metabolic switching.[6]

Caption: Deuteration slows the primary metabolic path.

A Case Study: Deutetrabenazine

A landmark example of this strategy is Deutetrabenazine (Austedo®), which in 2017 became the first deuterated drug to receive FDA approval.[6] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease. Tetrabenazine is rapidly metabolized by oxidation of its O-methyl groups. By deuterating these methoxy groups (-OCH3 to -OCD3), the rate of metabolism is significantly reduced due to the KIE. This results in a longer half-life, lower peak concentrations, and more stable plasma levels, allowing for a lower total daily dose with comparable efficacy and improved tolerability.

Conclusion

The kinetic isotope effect in deuterated compounds is a profound principle with far-reaching implications, from fundamental mechanistic chemistry to innovative pharmaceutical design. By understanding the quantum mechanical origins of the KIE, researchers can deploy it as a precise tool to probe reaction pathways and identify rate-determining steps. For drug development professionals, the strategic application of deuteration offers a validated pathway to enhance the pharmacokinetic properties of therapeutic agents, ultimately leading to safer and more effective medicines. The continued exploration and application of the KIE will undoubtedly remain a vital component of chemical and biomedical research.

References

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved January 27, 2026, from [Link].

-

Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. Retrieved January 27, 2026, from [Link].

-

Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. Retrieved January 27, 2026, from [Link].

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved January 27, 2026, from [Link].

-

Guengerich, F. P. (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. Retrieved January 27, 2026, from [Link].

-

Péter, Á. (2023). Kinetic Isotope Effect. Baran Lab Group Meeting. Retrieved January 27, 2026, from [Link].

-

University of California, Irvine. (n.d.). Isotope Effects Kinetic Isotope Effects (K.I.E.). Retrieved January 27, 2026, from [Link].

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of tert-Butyl piperazine-1-carboxylate-d8

Introduction

In the landscape of modern pharmaceutical development and bioanalysis, the demand for precision, accuracy, and reliability is paramount. Stable isotope-labeled compounds are foundational to meeting these demands, serving as indispensable tools in quantitative mass spectrometry. tert-Butyl piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 (also known as N-Boc-piperazine-d8) is a deuterated analog of the widely used synthetic building block, N-Boc-piperazine. Its primary application is as an internal standard for the highly accurate quantification of N-Boc-piperazine or its derivatives in complex biological matrices via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

The incorporation of eight deuterium atoms onto the piperazine ring imparts a significant mass shift without appreciably altering the compound's chemical properties, such as polarity, solubility, or chromatographic retention time.[2] This near-identical physicochemical behavior allows it to co-elute with the non-deuterated analyte, enabling it to effectively track and correct for variability throughout the entire analytical workflow—from sample extraction and derivatization to ionization in the mass spectrometer.[3] This corrective capability is crucial for mitigating matrix effects and ensuring the integrity of pharmacokinetic and metabolic studies.[2][4]

This technical guide offers an in-depth examination of the essential spectroscopic data required to confirm the identity, purity, and structural integrity of N-Boc-piperazine-d8. We will explore the expected outcomes from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, framed from the perspective of a senior application scientist. The focus will be not only on the data itself but on the underlying principles that make these techniques robust and self-validating for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

A precise understanding of the fundamental properties of N-Boc-piperazine-d8 is the first step in its effective application. The deuteration at all non-Boc-protected positions on the piperazine ring is a key structural feature.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | [5] |

| Common Synonyms | N-Boc-piperazine-d8; [2H8]-N-Boc-Piperazine | |

| CAS Number | 1126621-86-0 | [1] |

| Molecular Formula | C₉H₁₀D₈N₂O₂ | [1] |

| Molecular Weight | 194.30 g/mol | [1][2] |

| Exact Mass | 194.187 Da | [5] |

| Appearance | White to light yellow solid | [1] |

Mass Spectrometry (MS) Analysis: The Gold Standard for Confirmation and Quantification

Expertise & Experience: Why MS is the Definitive Technique For stable isotope-labeled internal standards, mass spectrometry is the most critical analytical technique. It directly confirms the two most important molecular attributes: the overall molecular weight (confirming the incorporation of deuterium atoms) and the isotopic purity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition with high accuracy, providing unambiguous confirmation of the molecular formula C₉H₁₀D₈N₂O₂.[2]

In a practical setting, such as a quantitative bioanalytical LC-MS/MS assay, the deuterated standard is spiked into every sample, calibrator, and quality control sample at a known concentration before any processing.[6] Because the analyte and the standard behave almost identically during extraction and chromatography, any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the instrument differentiates the two compounds by their mass-to-charge ratio (m/z). The ratio of the analyte's signal to the standard's signal is then used to calculate the analyte's concentration, providing a highly precise and accurate result that is independent of sample loss or ion suppression effects.[4]

Trustworthiness: A Self-Validating System The use of a co-eluting, stable isotope-labeled internal standard creates a self-validating analytical system. Any unexpected suppression or enhancement of the signal from the mass spectrometer's ion source will affect both the analyte and the standard equally. This concurrent effect is nullified when the ratio of their signals is taken, making the final calculated concentration trustworthy and robust. This is a core principle mandated by regulatory bodies like the FDA and EMA for bioanalytical method validation.[3]

Expected Mass Spectrometry Data

| Ion | Technique | Expected m/z | Rationale |

| [M+H]⁺ | ESI-HRMS | 195.1949 | Calculated for [C₉H₁₀D₈N₂O₂ + H]⁺. Confirms molecular weight and identity. |

| [M+Na]⁺ | ESI-HRMS | 217.1768 | Calculated for [C₉H₁₀D₈N₂O₂ + Na]⁺. Often observed as a sodium adduct. |

Experimental Protocol: Quantitative Analysis using LC-MS/MS

-

Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of N-Boc-piperazine-d8 in methanol. Prepare a separate stock solution for the non-deuterated analyte.

-

Spiking: Dilute the N-Boc-piperazine-d8 stock solution to a working concentration (e.g., 100 ng/mL). Add a small, fixed volume of this working solution to all biological samples (e.g., plasma, urine) and calibration standards at the very beginning of the sample preparation process.[6]

-

Sample Preparation (Protein Precipitation): To 100 µL of the spiked sample, add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Extraction: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto a suitable C18 LC column. Use a gradient elution profile with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Monitor the specific mass transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the N-Boc-piperazine-d8 internal standard.

Visualization: LC-MS/MS Workflow

Caption: Workflow for a quantitative bioassay using N-Boc-piperazine-d8.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

Expertise & Experience: Confirming Deuteration and Purity While MS confirms the mass, NMR spectroscopy confirms the location of the isotopic labels and the overall structural integrity. For N-Boc-piperazine-d8, ¹H NMR is a powerful and straightforward technique for verification. The key diagnostic feature is the profound simplification of the spectrum compared to its non-deuterated counterpart. The signals corresponding to the piperazine ring protons should be absent, confirming that deuteration has occurred at the intended positions (2,2,3,3,5,5,6,6). The remaining signals for the tert-butyl group (Boc) and the N-H proton serve to confirm the core structure.

In ¹³C NMR, the carbons attached to deuterium (C-D) will exhibit characteristic changes. The signals will appear as multiplets due to C-D coupling, and their intensity will be significantly lower compared to protonated carbons. This provides secondary confirmation of successful deuteration.

Trustworthiness: Unambiguous Proof of Labeling An NMR spectrum provides a unique fingerprint of a molecule. A ¹H NMR spectrum of N-Boc-piperazine-d8 that shows a clean, strong singlet for the Boc group and the absence of signals in the aliphatic piperazine region is irrefutable proof of correct isotopic labeling and high chemical purity. Any significant residual proton signals in the piperazine region would indicate incomplete deuteration.

Expected NMR Data (in CDCl₃)

| Nucleus | Non-Deuterated (¹H) Chemical Shift (ppm) | Expected d8 (¹H) Chemical Shift (ppm) | Expected d8 (¹³C) Chemical Shift (ppm) |

| -C(CH₃)₃ | ~1.46 (s, 9H) | ~1.46 (s, 9H) | ~28.4 |

| -N-CH₂- | ~3.45 (t, 4H) | Absent | ~44 (multiplet, low intensity) |

| -NH-CH₂- | ~2.85 (t, 4H) | Absent | ~44 (multiplet, low intensity) |

| -NH- | ~1.7 (br s, 1H) | ~1.7 (br s, 1H) | N/A |

| -C(CH₃)₃ | N/A | N/A | ~79.6 |

| -C=O | N/A | N/A | ~154.7 |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the non-deuterated compound is referenced from multiple sources.[7][8] |

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of N-Boc-piperazine-d8.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Visualization: Structure and Deuteration Sites

Caption: Structure highlighting the deuterated (D) positions on the ring.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: Identifying Key Vibrational Modes Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For N-Boc-piperazine-d8, the most important absorbances are the N-H stretch and the strong carbonyl (C=O) stretch of the Boc protecting group. However, the true diagnostic value of IR in this context comes from comparing the spectrum of the deuterated compound to its non-deuterated parent. The C-H bonds of the piperazine ring in the parent compound produce characteristic stretching vibrations in the ~2800-3000 cm⁻¹ region. In the d8 analog, these are replaced by C-D stretching vibrations, which occur at a significantly lower frequency (~2100-2200 cm⁻¹) due to the heavier mass of deuterium.

Trustworthiness: Corroborative Evidence of Deuteration The appearance of strong C-D stretching bands, coupled with the disappearance or significant attenuation of the aliphatic C-H stretching bands, provides strong, corroborative evidence that the deuteration was successful. This orthogonal data point, when combined with MS and NMR, builds a highly trustworthy and complete characterization profile for the compound.

Expected Infrared (IR) Absorption Bands

| Functional Group | Non-Deuterated Wavenumber (cm⁻¹) | Expected d8 Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | ~3300 | ~3300 | Stretch |

| Aliphatic C-H | ~2800-3000 | Absent / Greatly Reduced | Stretch |

| C-D | N/A | ~2100-2200 | Stretch |

| C=O (Carbamate) | ~1690 | ~1690 | Stretch |

| Note: IR data for the non-deuterated compound is referenced from PubChem and SpectraBase.[7][9] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid N-Boc-piperazine-d8 powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after analysis.

Conclusion

The comprehensive spectroscopic analysis of tert-Butyl piperazine-1-carboxylate-d8 is a critical quality control process that underpins its use as a reliable internal standard in demanding analytical applications. Mass spectrometry provides definitive confirmation of its molecular weight and isotopic enrichment, forming the basis of its quantitative utility. ¹H NMR offers an unambiguous structural fingerprint, verifying the precise location and completeness of deuteration. Finally, Infrared spectroscopy serves as a rapid and effective check for key functional groups and provides corroborating evidence of C-D bond formation.

By employing these orthogonal analytical techniques, researchers and drug development professionals can establish a high degree of confidence in the identity, purity, and suitability of N-Boc-piperazine-d8. This rigorous characterization ensures the generation of high-quality, reproducible data essential for advancing pharmaceutical research and development.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PharmaCompass. N-Boc-Piperazine Drug Information. PharmaCompass.com. [Link]

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose University Consortium. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Informatics Journals. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Informatics Journals. [Link]

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

- Google Patents.CN108033931B - Synthesis method of N-Boc piperazine.

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... ResearchGate GmbH. [Link]

-

Protheragen. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Protheragen. [Link]

-

LookChem. 1-Boc-piperazine. LookChem. [Link]

-

SpectraBase. 1-Boc-piperazine - Optional[FTIR] - Spectrum. Wiley-VCH GmbH. [Link]

-

SpectraBase. 1-Boc-piperazine - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1126621-86-0 | Benchchem [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. N-Boc-piperazine-d8 | CAS 1126621-86-0 | LGC Standards [lgcstandards.com]

- 6. m.youtube.com [m.youtube.com]

- 7. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

Methodological & Application

Precision in Practice: N-Boc-piperazine-d8 as a Superior Internal Standard for Quantitative NMR Spectroscopy

Abstract

In the landscape of modern analytical chemistry, particularly within pharmaceutical and drug development sectors, the demand for precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for such determinations, offering direct measurement of molar concentration without the need for compound-specific reference standards for the analyte.[1] The selection of an appropriate internal standard is the cornerstone of a robust qNMR assay. This application note details the use of N-Boc-piperazine-d8 as a highly effective internal standard for ¹H qNMR, elucidating its chemical and physical properties that render it a superior choice for researchers and scientists. Detailed protocols for sample preparation, NMR data acquisition, and data analysis are provided to ensure self-validating and reproducible results.

Introduction: The Rationale for a Deuterated Internal Standard

Quantitative ¹H NMR relies on the principle that the integrated area of a resonance signal is directly proportional to the number of protons giving rise to that signal.[2] For absolute quantification, an internal standard of known purity and concentration is introduced into the sample. The ideal internal standard should possess several key characteristics: high purity, chemical stability, solubility in common deuterated solvents, and, crucially, NMR signals that do not overlap with those of the analyte.[3]

N-Boc-piperazine-d8 (tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate) is a deuterated analog of N-Boc-piperazine. The strategic replacement of the eight piperazine ring protons with deuterium atoms results in a molecule with a significantly simplified ¹H NMR spectrum. While the non-deuterated form exhibits complex multiplets for the piperazine protons, the deuterated version, N-Boc-piperazine-d8, presents only a single, sharp singlet corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. This spectral simplicity is a profound advantage, minimizing the probability of signal overlap with the analyte and simplifying the integration process.

Key Advantages of N-Boc-piperazine-d8:

-

Spectral Simplicity: The deuteration of the piperazine ring eliminates its characteristic proton signals, leaving a single, sharp singlet from the Boc group, which is ideal for accurate integration.

-

Chemical Inertness: The Boc protecting group and the piperazine scaffold are generally stable and unreactive under typical NMR sample conditions.[4]

-

Solubility: N-Boc-piperazine-d8 is soluble in a range of common deuterated solvents, including chloroform-d, DMSO-d6, and methanol-d4.[]

-

Strategic Chemical Shift: The singlet of the Boc group protons resonates in a relatively uncongested region of the ¹H NMR spectrum (typically around 1.4 ppm), reducing the likelihood of overlap with analyte signals.

Physicochemical Properties and Characterization

A thorough understanding of the internal standard's properties is fundamental to its effective application.

| Property | Value | Source |

| Chemical Name | tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | [] |

| Molecular Formula | C₉H₁₀D₈N₂O₂ | [] |

| Molecular Weight | 194.30 g/mol | [] |

| Appearance | White to pale yellow waxy solid | [] |

| Purity | Typically ≥98% isotopic purity (atom %D) | [] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [] |

| ¹H NMR Signal (Boc) | ~1.4 ppm (singlet, 9H) | |

| Storage | Store at -20°C | [] |

Experimental Protocols

The following protocols provide a step-by-step guide for the utilization of N-Boc-piperazine-d8 in a typical qNMR experiment for the purity determination of an analyte.

Materials and Equipment

-

N-Boc-piperazine-d8 (high purity, certificate of analysis required)

-

Analyte of interest

-

High-quality deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)

-

Analytical microbalance (readability to at least 0.01 mg)

-

High-precision NMR tubes (e.g., 5 mm diameter)

-

Volumetric flasks and calibrated pipettes

-

Vortex mixer and/or sonicator

-

NMR spectrometer

Workflow for qNMR Purity Determination

The overall workflow for determining the purity of an analyte using N-Boc-piperazine-d8 as an internal standard is depicted below.

Figure 1: General workflow for qNMR analysis using an internal standard.

Detailed Sample Preparation Protocol

Accurate sample preparation is critical for reliable qNMR results.

-

Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of N-Boc-piperazine-d8 into a clean, dry vial using an analytical microbalance. Record the exact weight.

-

Weighing the Analyte: In the same vial, accurately weigh an amount of the analyte that will result in a molar ratio of approximately 1:1 with the internal standard. This helps to ensure comparable signal-to-noise ratios and minimizes integration errors.[6] Record the exact weight.

-

Dissolution: Add a precise volume (typically 0.6-0.7 mL for a 5 mm NMR tube) of the chosen deuterated solvent to the vial.

-

Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle sonication. A clear, homogeneous solution is essential.

-

Transfer to NMR Tube: Carefully transfer the solution to a high-precision NMR tube.

NMR Data Acquisition Protocol

The following are general guidelines for setting up the NMR experiment. Instrument-specific parameters may need to be optimized.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Pulse Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio.

-

Relaxation Delay (D1): This is a critical parameter for quantification. The relaxation delay (D1) plus the acquisition time should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A conservative D1 of 30-60 seconds is often sufficient for many small molecules, but for optimal accuracy, a T₁ measurement (e.g., using an inversion-recovery experiment) is recommended.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

-

Data Acquisition: Acquire the Free Induction Decay (FID).

Data Processing and Purity Calculation

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz to the FID and perform a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum.

Integration

-

Signal Selection: Identify a well-resolved signal for the analyte and the singlet for the Boc group of N-Boc-piperazine-d8.

-

Integration: Integrate the selected analyte signal and the N-Boc-piperazine-d8 singlet.

Purity Calculation

The purity of the analyte can be calculated using the following formula:[7]

Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

-

Pₓ: Purity of the analyte (%)

-

Iₓ: Integral of the analyte signal

-

Iₛₜd: Integral of the N-Boc-piperazine-d8 signal (Boc group)

-

Nₓ: Number of protons for the integrated analyte signal

-

Nₛₜd: Number of protons for the integrated standard signal (9 for the Boc group)

-

Mₓ: Molecular weight of the analyte

-

Mₛₜd: Molecular weight of N-Boc-piperazine-d8 (194.30 g/mol )

-

mₓ: Mass of the analyte

-

mₛₜd: Mass of N-Boc-piperazine-d8

-

Pₛₜd: Purity of the N-Boc-piperazine-d8 standard (%)

Causality and Self-Validation

The robustness of this protocol is rooted in several key principles:

-

Molar Ratio: By using a molar ratio close to 1:1, any systematic errors in integration will affect both signals similarly, thus minimizing their impact on the final purity calculation.

-

Deuteration: The use of a deuterated standard dramatically reduces the complexity of the ¹H NMR spectrum, making signal selection and integration more reliable and less prone to errors from overlapping peaks.

-

Relaxation Delay: Ensuring a sufficiently long relaxation delay is crucial for complete magnetization recovery between pulses. Failure to do so will result in signals with longer T₁ values being attenuated, leading to inaccurate integration and quantification.

-

High-Purity Standard: The accuracy of the calculated analyte purity is directly dependent on the certified purity of the N-Boc-piperazine-d8 internal standard. It is imperative to use a standard with a comprehensive Certificate of Analysis.

Figure 2: Logical diagram illustrating the self-validating system of qNMR.

Conclusion

N-Boc-piperazine-d8 serves as an exemplary internal standard for quantitative ¹H NMR spectroscopy. Its spectral simplicity, arising from the deuteration of the piperazine ring, combined with its chemical stability and solubility, addresses the core requirements for a high-quality qNMR standard. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification of a wide range of organic molecules. By adhering to the principles of meticulous sample preparation and correct NMR parameter selection, the use of N-Boc-piperazine-d8 can significantly enhance the reliability and efficiency of qNMR analyses in both research and quality control environments.

References

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

ResearchGate. ¹H NMR spectra of compound 3a measured in five different solvents. [Link]

- Google Patents. (CN108033931B). Synthesis method of N-Boc piperazine.

-

ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

-

National Center for Biotechnology Information. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]

-

SpectraBase. 1-Boc-piperazine - Optional[¹H NMR] - Spectrum. [Link]

-

Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. [Link]

-

European Pharmaceutical Review. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectroscopyworld.com [spectroscopyworld.com]

- 3. bipm.org [bipm.org]

- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Application Note: High-Precision Pharmacokinetic Analysis Using tert-Butyl piperazine-1-carboxylate-d8 as an Internal Standard

Introduction: The Imperative for Precision in Pharmacokinetics

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process. The reliability of these studies hinges on the accurate quantification of drug concentrations in complex biological matrices like plasma.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including sample loss during preparation and signal variability in the mass spectrometer, often caused by matrix effects.[2][3]

To counteract this variability, an internal standard (IS) is added at a known concentration to all samples, including calibrators and quality controls.[3] The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte.[4][5] SILs are chemically and physically almost identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[3][6] This co-elution and identical ionization behavior allow the SIL-IS to perfectly compensate for variations, leading to highly accurate and precise quantification.[7][8]

This guide focuses on tert-Butyl piperazine-1-carboxylate-d8 , a deuterated analog of a common building block in medicinal chemistry. For any drug candidate containing a Boc-piperazine moiety, this d8-labeled compound serves as an exemplary internal standard, establishing a robust, self-validating system for rigorous pharmacokinetic analysis.

Physicochemical Properties of the Internal Standard

tert-Butyl piperazine-1-carboxylate-d8 is the deuterium-labeled form of tert-Butyl piperazine-1-carboxylate.[9] The incorporation of eight deuterium atoms provides a significant mass shift, preventing isotopic crosstalk while maintaining nearly identical physicochemical properties to the unlabeled analyte.

| Property | Value (tert-Butyl piperazine-1-carboxylate) | Value (tert-Butyl piperazine-1-carboxylate-d8) | Reference |

| Chemical Formula | C₉H₁₈N₂O₂ | C₉H₁₀D₈N₂O₂ | [10][11] |

| Molecular Weight | 186.25 g/mol | 194.30 g/mol | [10][11] |

| Exact Mass | 186.1368 Da | 194.1870 Da | [10][11] |

| Appearance | Solid | Solid | [12][13] |

| Deuterium Incorporation | N/A | 8 Deuterium Atoms | [11] |

| Storage | Store in a cool, dry place. | Store at -20°C to -80°C, protected from light. | [9][12] |

Core Principle: Mitigating Analytical Variability with a SIL-IS

The primary challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting components from the biological sample (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's source.[14] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.[2]

A SIL internal standard is the most effective solution to this problem. Because it is chemically identical to the analyte, it co-elutes from the LC column and experiences the exact same degree of ion suppression or enhancement.[3][15] By calculating the ratio of the analyte peak area to the IS peak area, the variability is normalized, yielding a consistent and accurate result.[7] This principle is the foundation of a self-validating analytical system.

Caption: Principle of SIL-IS Correction for Matrix Effects.

Experimental Protocol: Bioanalytical Method for a Piperazine-Containing Drug

This section provides a detailed protocol for the quantification of a hypothetical drug, "Pip-X," in human plasma using tert-Butyl piperazine-1-carboxylate-d8 as the internal standard.

Objective: To develop and validate a robust LC-MS/MS method for the quantification of Pip-X in plasma, compliant with regulatory guidelines.[16][17]

Materials and Reagents

-

Analyte: Pip-X reference standard (>98% purity)

-

Internal Standard: tert-Butyl piperazine-1-carboxylate-d8 (IS)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

-

Biological Matrix: Blank human plasma (K2EDTA anticoagulant) from at least six unique sources.[17]

-

Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, 96-well plates, UPLC system coupled to a triple quadrupole mass spectrometer.

Step-by-Step Workflow

Caption: Bioanalytical Workflow from Sample Preparation to Quantification.

1. Stock Solution Preparation:

-

Prepare 1 mg/mL stock solutions of Pip-X and the IS in methanol.

-

From these, prepare serial dilutions (working solutions) to be used for spiking calibration standards and quality control (QC) samples.

2. Calibration Curve & QC Sample Preparation:

-

Prepare a calibration curve by spiking blank plasma with Pip-X working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High concentrations.

3. Plasma Sample Preparation (Protein Precipitation):

-

Rationale: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma, which would otherwise interfere with the analysis.[18][19] Acetonitrile is a common and efficient precipitating agent.[20][21]

-

Protocol:

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 300 µL of cold acetonitrile containing the IS at a fixed concentration (e.g., 100 ng/mL). The 3:1 ratio of solvent to plasma is standard for effective protein removal.[21][22]

-

Vortex vigorously for 30 seconds to ensure complete protein denaturation.[22]

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[22]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

-

4. LC-MS/MS Instrumentation & Conditions:

-

Rationale: The parameters are optimized to achieve sharp chromatographic peaks, good separation from matrix components, and sensitive detection in Multiple Reaction Monitoring (MRM) mode for maximum specificity.

| Parameter | Condition |

| UPLC System | Standard high-pressure system |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| MRM Transition (Pip-X) | [M+H]⁺ → Product Ion (To be determined) |

| MRM Transition (IS) | [M+H]⁺ (d8) → Product Ion (d8) (To be determined) |

5. Data Analysis & Quantification:

-

Integrate the peak areas for both the Pip-X and the IS MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Pip-X Area / IS Area).

-

Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.

-

Quantify unknown samples by interpolating their PAR values from the calibration curve using a weighted (1/x²) linear regression.

Validation of the Self-Validating System

A full method validation must be performed to demonstrate the reliability of the method, in accordance with regulatory guidelines from the FDA and EMA.[23][24][25] The use of tert-Butyl piperazine-1-carboxylate-d8 is critical to meeting these stringent criteria.

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[17] The high mass resolution of the MS/MS and the specific MRM transitions ensure selectivity.

-

Accuracy & Precision: The closeness of measured values to the true value and the degree of scatter between measurements.[26] The IS corrects for variability, ensuring accuracy is within ±15% (±20% at LLOQ) and precision (CV%) is ≤15% (≤20% at LLOQ).[23][27]

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma from different sources to the response in a neat solution. The SIL-IS co-elutes and compensates for any variability, ensuring the IS-normalized matrix factor is close to 1.0.[4]

-

Recovery: The efficiency of the extraction process. While recovery may vary between samples, the SIL-IS experiences the same variation, ensuring the final ratio remains constant and the quantification accurate.[27]

-

Stability: Analyte stability is assessed under various conditions (freeze-thaw, bench-top, long-term storage). The IS helps ensure that any degradation is accurately tracked, though it cannot correct for analyte instability.

Conclusion

The use of a high-purity, stable isotope-labeled internal standard is non-negotiable for generating high-quality, defensible pharmacokinetic data. tert-Butyl piperazine-1-carboxylate-d8 provides an ideal internal standard for any drug candidate featuring the Boc-piperazine scaffold. Its properties ensure it accurately tracks the analyte through sample preparation and analysis, effectively nullifying variability from matrix effects and recovery inconsistencies.[7][27] By incorporating this tool, researchers can build a truly robust and self-validating bioanalytical method, ensuring data integrity and accelerating the drug development timeline.

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Wikipedia. Ion suppression (mass spectrometry). Retrieved from [Link]

-

Wu, J., Wiegand, R., LoRusso, P., & Li, J. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. Retrieved from [Link]

-